molecular formula C7H5F2IO2S B150737 ((Difluoroiodomethyl)sulfonyl)benzene CAS No. 802919-90-0

((Difluoroiodomethyl)sulfonyl)benzene

Cat. No. B150737
M. Wt: 318.08 g/mol
InChI Key: LIPDDCLPIKKOTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl-containing compounds can be complex and often requires specific reagents and conditions. For example, the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is used for the conversion of thioglycosides to glycosyl triflates, which are key intermediates in the formation of diverse glycosidic linkages . Another synthesis approach involves the metalation reactions of dilithiated species such as 2-lithio((1-lithio-1-methylethyl)sulfonyl)benzene, which can lead to the formation of five-membered heterocyclic compounds containing the sulfonyl group .

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be quite varied. For instance, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide involves the formation of a complex molecule with multiple functional groups, including a sulfonyl group . The structure of such compounds is typically characterized using techniques like FT-IR and NMR spectroscopy.

Chemical Reactions Analysis

Sulfonyl groups can participate in a variety of chemical reactions. For example, the sulfonylation of the benzylic C-H bond is achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite, with sodium metabisulfite acting as a surrogate for sulfur dioxide . Additionally, the electrophilic cyclization of o-alkynyl thioanisoles using a dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt leads to the synthesis of benzo[b]thiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds can be influenced by their molecular structure. For instance, the separation of benzene and hexane by solvent extraction with ionic liquids containing the bis{(trifluoromethyl)sulfonyl}amide group shows that the length of the alkyl-substituent chain on the imidazolium cation affects the extractive separation efficiency . The synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers demonstrates how the degree of fluorination can affect properties like water uptake, proton conductivity, and methanol permeability in proton exchange membranes .

Scientific Research Applications

  • Ionic Liquid Applications : Research has shown that certain ionic liquids, such as 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl) sulfonyl}amide, can effectively separate aromatic hydrocarbons like benzene from alkanes. This suggests potential applications in processes like liquid extraction for removing aromatic compounds from alkane mixtures (Arce, Earle, Rodríguez, & Seddon, 2007).

  • Chemical Synthesis : A palladium-catalyzed sulfonylation of 2-aryloxypyridines has been developed, which includes the direct sulfonylation on the ortho-position of the benzene ring. This process is effective for both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols (Xu, Liu, Li, & Sun, 2015).

  • Sulfonylation Reactions : Sulfonylation reactions of benzene and its derivatives have been carried out under solvent-free conditions using microwave irradiation. This research highlights the efficiency of microwave irradiation in enhancing the reactivity of various sulfonylating agents (Marquié, Laporterie, Dubac, Roques, & Desmurs, 2001).

  • Sulfonyl Fluoride Synthesis : The synthesis of sulfonyl fluorides, which are valuable in various applications including click chemistry, can be achieved through an electrochemical approach. This method uses thiols or disulfides with KF as a fluoride source, providing a mild and environmentally friendly process (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

  • Molecular Dynamics Studies : Molecular dynamics simulations and spectroscopic measurements have been used to study the local structure and intermolecular dynamics of mixtures involving benzene and certain ionic liquids. These studies provide insights into the behavior of these mixtures at a molecular level, which can have implications in various chemical processes (Lynden-Bell, Xue, Tamas, & Quitevis, 2014).

  • Polymer Chemistry : Research on poly(arylene ether)s carrying pendent functional groups has been conducted. The synthesis of these polymers involved a nucleophilic aromatic substitution reaction and subsequent cross-coupling reactions, showcasing potential applications in material science (Tatli, Selhorst, & Fossum, 2013).

  • Metal-Organic Framework Catalysis : A robust metal-organic framework has been shown to catalyze the three-component coupling of sulfonyl azides, alkynes, and amines. This demonstrates the utility of metal-organic frameworks in facilitating complex chemical reactions (Yang, Cui, Zhang, Zhang, & Su, 2013).

Safety And Hazards

“((Difluoroiodomethyl)sulfonyl)benzene” may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using it only outdoors or in a well-ventilated area and avoiding breathing dust/fumes .

properties

IUPAC Name

[difluoro(iodo)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDDCLPIKKOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478834
Record name Benzene, [(difluoroiodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Difluoroiodomethyl)sulfonyl)benzene

CAS RN

802919-90-0
Record name Benzene, [(difluoroiodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
IS Kondratov, MY Bugera, NA Tolmachova… - The Journal of …, 2015 - ACS Publications
Addition reactions of perfluoroalkyl radicals to ordinary or polyfluorinated alkenes have been frequently used to synthesize perfluoroalkylated organic compounds. Here ethyl/methyl 2-…
Number of citations: 34 pubs.acs.org
PH Dixneuf, JF Soulé - Organometallics for Green Catalysis, 2019 - Springer
The formation of C–C bonds from arenes and heteroarenes through transition metal-catalyzed C–H bond functionalizations is one of the major achievements of these last decades. It is …
Number of citations: 3 link.springer.com
A Lemos, C Lemaire, A Luxen - Advanced Synthesis & …, 2019 - Wiley Online Library
The selective incorporation of fluorinated motifs, in particular CF 2 FG (FG=a functional group) and CF 2 H groups, into organic compounds has attrracted increasing attention since …
Number of citations: 140 onlinelibrary.wiley.com
CS Wang, PH Dixneuf, JF Soulé - Chemical reviews, 2018 - ACS Publications
Transition metal-catalyzed C–H bond functionalizations have been the focus of intensive research over the last decades for the formation of C–C bonds from unfunctionalized arenes, …
Number of citations: 588 pubs.acs.org
A Lemos - 2020 - orbi.uliege.be
The reagent difluoromethyl benzothiazolyl-sulfone (1) has been extensively used in the difluoromethylation of substrates bearing C=C, C≡C, and C≡N bonds by visible light …
Number of citations: 0 orbi.uliege.be

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